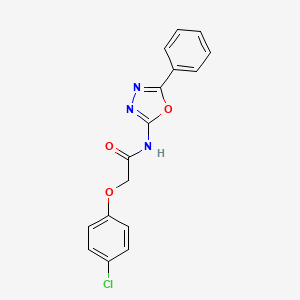
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . The compound “2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide” was found to be a prominent derivative with the highest inhibitory effect against breast cancer cell lines growth (MCF-7 and MDA-MB-231), via in vitro cell lines studies .
Scientific Research Applications
Synthesis and Characterization
- Synthetic Routes : Novel synthetic routes have been developed for 1,3,4-oxadiazole derivatives, which are known for their potent α-glucosidase inhibitory potential. These compounds are synthesized through a series of steps starting from basic raw materials, leading to promising drug leads with significant biological activities (Iftikhar et al., 2019).
- Structural Elucidation : Various analytical techniques such as IR, NMR, and mass spectrometry are used to confirm the structures of synthesized compounds. For instance, a series of N-substituted derivatives of 1,3,4-oxadiazole were synthesized and characterized, demonstrating their potential antibacterial and anti-enzymatic activities (Nafeesa et al., 2017).
Biological Activities
- Antimicrobial Properties : Synthesized compounds have been evaluated for their antimicrobial activities. Certain derivatives have shown promising results against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Parikh & Joshi, 2014).
- Enzyme Inhibition : Specific 1,3,4-oxadiazole derivatives exhibit significant inhibitory activities against enzymes such as α-glucosidase, suggesting their potential application in managing conditions like diabetes (Iftikhar et al., 2019).
- Anti-inflammatory and Antithrombotic Activities : Certain 1,3,4-oxadiazole derivatives have been studied for their anti-inflammatory and antithrombotic effects, showing potential for the development of pharmaceutical products aimed at treating inflammatory conditions and thrombosis (Basra et al., 2019).
Molecular Docking and Drug Design
- Ligand-Protein Interactions : Molecular docking studies are conducted to understand how these compounds interact with specific proteins, such as enzymes implicated in disease pathways. This research aids in the design of more effective drugs by targeting specific molecular mechanisms (Al-Ostoot et al., 2020).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-20-19-15(23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZWOGKZMQBYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

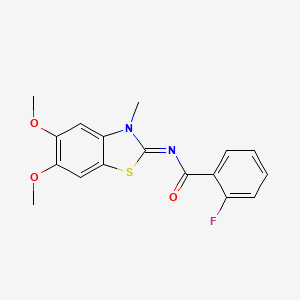
![9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698325.png)
![N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2698326.png)

![3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2698333.png)
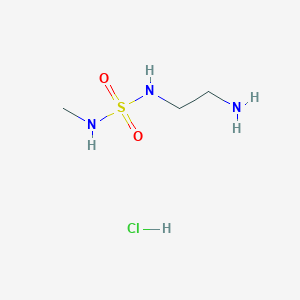
![(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2698336.png)
![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)
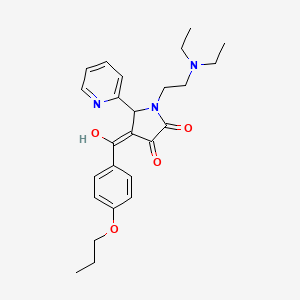
![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)

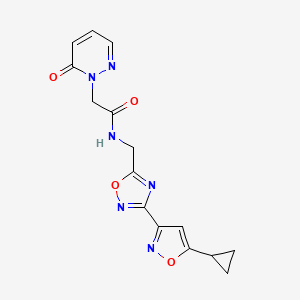
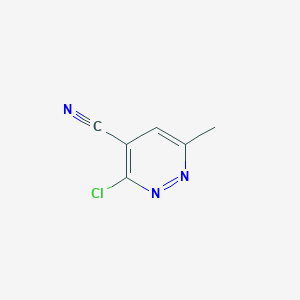
![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)